molecular formula C16H23FN2O2 B4929240 2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B4929240
M. Wt: 294.36 g/mol
InChI Key: TYSVPWROMYAMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fipronil, is a widely used insecticide that was first introduced in the market in 1996. It belongs to the phenylpyrazole chemical family and is known for its broad-spectrum insecticidal activity against various pests, including fleas, ticks, and cockroaches.

Mechanism of Action

Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptors in the central nervous system of insects. It binds to the receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately causing death.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to cause behavioral changes in bees and can lead to their death. Additionally, Fipronil has been shown to have toxic effects on aquatic invertebrates, leading to decreased survival and reproduction rates.

Advantages and Limitations for Lab Experiments

One advantage of using Fipronil in lab experiments is its broad-spectrum insecticidal activity, which allows for the study of various pest species. However, one limitation is that it can have adverse effects on non-target organisms, which can complicate the interpretation of results.

Future Directions

Future research on Fipronil could focus on developing more targeted insecticides that have a lower impact on non-target organisms. Additionally, research could focus on understanding the molecular mechanisms of insecticide resistance in various pest species to develop more effective pest control strategies. Finally, more studies could be conducted on the effects of Fipronil on non-target organisms to better understand its potential impact on the environment.

Synthesis Methods

Fipronil can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,6-dinitrophenol with 4-fluoroaniline, followed by the reduction of the nitro group using a reducing agent such as iron powder or tin chloride. The resulting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole is then reacted with 1-isopropyl-4-(4-chlorophenyl)piperazine to form the final product, Fipronil.

Scientific Research Applications

Fipronil has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been used to study the effects of insecticides on non-target organisms, such as bees and aquatic invertebrates. Additionally, Fipronil has been used to investigate the molecular mechanisms of insecticide resistance in various pest species.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-12(2)19-9-7-14(8-10-19)18-16(20)11-21-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSVPWROMYAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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